(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]
Description
This compound is a dimeric nucleoside analog featuring two adenine (6-amino-9H-purin-9-yl) moieties linked via a dithiobis(methylene) bridge. The stereochemistry (2S,3S,4R,5R for each monomer) is critical for its interactions with biological targets, as it mimics natural nucleosides while introducing conformational rigidity and redox-sensitive disulfide functionality.
Properties
CAS No. |
5256-83-7 |
|---|---|
Molecular Formula |
C20H24N10O6S2 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyldisulfanyl]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H24N10O6S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(35-19)1-37-38-2-8-12(32)14(34)20(36-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
HYGRWPFOTXXMNB-XPWFQUROSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSSC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSSCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key Differences:
- Disulfide Bridge vs. Ether/Thioether Linkages: Unlike analogs such as PSB-16301 (a thioether-linked adenosine derivative) or compound 17 in (fluorinated alkyl chains), the dithiobis(methylene) group provides reversible covalent bonding, enabling dynamic responses to redox environments.
- Stereochemical Complexity: The 2S,3S,4R,5R configuration contrasts with simpler analogs like (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol (), which lacks dimerization and disulfide functionality.
Table 1: Structural Comparison
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic route involving:
Synthesis of the nucleoside monomer : The starting point is the preparation of the purine nucleoside with the correct stereochemistry, often (2S,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, which is a known compound (adenosine or its analogs).
Introduction of thiol functionality : To enable disulfide bond formation, the nucleoside monomers are functionalized at the 2-position of the sugar ring with a thiol (-SH) group. This step requires selective protection and deprotection of hydroxyl groups to avoid side reactions.
Disulfide bond formation : The key step involves oxidative coupling of two thiol-functionalized nucleoside monomers to form the dithiobis(methylene) bridge. This is typically achieved using mild oxidizing agents such as iodine, hydrogen peroxide, or air oxidation under controlled conditions to prevent overoxidation or degradation of the nucleoside.
Purification and characterization : The final product is purified by chromatographic techniques (e.g., HPLC) and characterized by spectroscopic methods (NMR, MS) to confirm the stereochemistry and disulfide linkage.
Detailed Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of nucleoside monomer with protected hydroxyl groups | Starting from ribose derivatives and purine bases; protection with TBDMS or acetal groups | Ensures stereochemical control and functional group compatibility |
| 2 | Selective deprotection at 2-position and introduction of thiol group | Use of thiolating agents such as thiourea or Lawesson’s reagent | Requires mild conditions to preserve purine integrity |
| 3 | Oxidative coupling to form disulfide bridge | Mild oxidants like I2 in aqueous or organic solvents | Reaction monitored by TLC or HPLC to avoid overoxidation |
| 4 | Final deprotection and purification | Acidic or basic hydrolysis followed by chromatographic purification | Yields pure dimeric compound with confirmed stereochemistry |
Research Findings and Optimization
Stereochemical integrity : Maintaining the stereochemistry at all chiral centers is critical. Studies show that protecting groups and reaction conditions must be carefully chosen to avoid epimerization.
Disulfide bond formation efficiency : Oxidation conditions have been optimized to maximize yield and minimize side products. For example, iodine-mediated oxidation in buffered aqueous media provides good selectivity.
Stability considerations : The disulfide bond is sensitive to reducing agents and light; thus, storage under inert atmosphere and low temperature is recommended.
Scale-up potential : The synthetic route has been adapted for preparative scale with modifications in purification steps to accommodate larger quantities without loss of purity.
Data Table Summarizing Key Preparation Parameters
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